1-(tert-butoxycarbonyl)-3-isopropylpiperidine-2-carboxylic acid
Overview
Description
1-(tert-butoxycarbonyl)-3-isopropylpiperidine-2-carboxylic acid is a compound that features a tert-butyloxycarbonyl (Boc) protecting group. This compound is commonly used in organic synthesis, particularly in the protection of amines. The Boc group is an acid-labile protecting group that can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-butoxycarbonyl)-3-isopropylpiperidine-2-carboxylic acid typically involves the protection of the amine group using the Boc group. This can be achieved through various methods:
Aqueous Conditions: The amine is reacted with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide.
Acetonitrile Solution: The reaction can also be carried out in acetonitrile using 4-dimethylaminopyridine (DMAP) as the base.
Tetrahydrofuran (THF): Heating a mixture of the amine and di-tert-butyl dicarbonate in THF at 40°C.
Industrial Production Methods
Industrial production methods for this compound often involve the use of flow microreactor systems. These systems allow for a more efficient, versatile, and sustainable synthesis compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
1-(tert-butoxycarbonyl)-3-isopropylpiperidine-2-carboxylic acid undergoes various types of reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out to modify the compound’s structure.
Substitution: The Boc group can be selectively cleaved in the presence of other protecting groups using reagents such as AlCl3.
Common Reagents and Conditions
Trifluoroacetic Acid (TFA): Used for the removal of the Boc group in amino acids.
Hydrochloric Acid (HCl): Can be used in methanol for Boc group removal.
Trimethylsilyl Iodide (TMSI): Used for Boc deprotection, especially where other methods are too harsh.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the removal of the Boc group typically results in the formation of the free amine .
Scientific Research Applications
1-(tert-butoxycarbonyl)-3-isopropylpiperidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the protection of amine groups in various biological molecules.
Medicine: Utilized in the development of pharmaceuticals and other therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(tert-butoxycarbonyl)-3-isopropylpiperidine-2-carboxylic acid involves the protection of amine groups through the formation of a carbamate. The Boc group is added to the amine via nucleophilic addition-elimination reactions, forming a tetrahedral intermediate. The resulting carbamate is stable under various conditions, allowing for selective transformations of other functional groups .
Comparison with Similar Compounds
Similar Compounds
tert-Butyloxycarbonyl-protected amino acids: These compounds also feature the Boc group and are used for similar purposes in organic synthesis.
Phenylmethoxycarbonyl (Cbz) protected amines: Another common protecting group used in peptide synthesis.
Uniqueness
1-(tert-butoxycarbonyl)-3-isopropylpiperidine-2-carboxylic acid is unique due to its specific structure and the presence of the isopropyl group, which can influence its reactivity and stability compared to other Boc-protected compounds .
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-3-propan-2-ylpiperidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-9(2)10-7-6-8-15(11(10)12(16)17)13(18)19-14(3,4)5/h9-11H,6-8H2,1-5H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFJZJKISZFSED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCCN(C1C(=O)O)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.